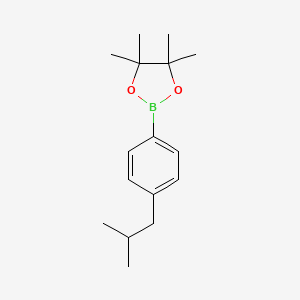
4-イソブチルフェニルボロン酸 ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H25BO2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アリールアジドの合成
この化合物は、アリールアジドの合成に使用されます。アリールアジドは、バイオコンジュゲーション、医薬品、材料科学で広く使用されているクリックケミストリーなど、さまざまな化学反応における重要な中間体です .
アリルクロリドのアリール化
これは、アリルクロリドのアリール化における試薬として機能します。この反応は、炭素-炭素結合を形成し、複雑な有機分子の構築に役立ちます .
RNAコンジュゲートの合成
この化合物は、RNAコンジュゲートの合成に用いられます。RNAの修飾は、遺伝子発現研究や治療介入において重要な役割を果たすため、分子生物学と遺伝学の分野に貢献しています .
アルコキシカルボニル化反応
アルコキシカルボニル化反応は、分子にエステル基を導入する反応であり、この化合物は、医薬品合成において重要な役割を果たすこのような変換に関与しています .
抗腫瘍剤の開発
これは、抗腫瘍剤として作用するmTOR阻害剤およびPI3K阻害剤の合成に使用されます。 これらの阻害剤は、新しい治療戦略を開発するための癌研究において非常に重要です .
ビアリルの電気酸化合成
この化合物は、ビアリルの電気酸化合成に関与しています。このプロセスは、材料科学および医薬品において用途のある2つの芳香環を持つ化合物を生成するために重要です .
ROS応答性薬物送達システム
この化合物の構造的に修飾されたバージョンは、SDラットモデルにおける歯周炎治療を含む研究で実証されているように、慢性炎症の治療のための活性酸素種(ROS)応答性薬物送達システムを作成するために使用されます .
加水分解感受性の研究
この化合物に関連するフェニルボロン酸ピナコールエステルの加水分解感受性に関する研究は、置換基とpHレベルの影響を受ける反応速度論に関する洞察を提供し、化学的安定性と反応性を理解するために不可欠です .
作用機序
Target of Action
The primary target of 4-Isobutylphenylboronic Acid, Pinacol Ester is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a class of compounds that are highly valued in organic synthesis due to their unique reactivity .
Mode of Action
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction , a type of transition metal-catalyzed carbon-carbon bond-forming reaction . The boronic ester acts as a nucleophile, transferring an organic group from boron to palladium in the transmetalation step of the Suzuki-Miyaura reaction .
Biochemical Pathways
The Suzuki-Miyaura reaction, in which this compound plays a crucial role, is a key biochemical pathway in organic synthesis. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that boronic esters, in general, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by these factors .
Result of Action
The result of the action of 4-Isobutylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures .
Action Environment
The action of 4-Isobutylphenylboronic Acid, Pinacol Ester is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis rate is considerably accelerated at physiological pH . Therefore, these environmental factors must be carefully controlled to ensure the efficacy and stability of the compound .
生物活性
2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1033753-01-3) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25BO2
- Molar Mass : 260.18 g/mol
- Storage Conditions : 2-8°C
- Hazard Information : Irritant
Biological Activity Overview
The biological activity of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored primarily in the context of its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor activity. For instance:
- Mechanism of Action : These compounds often interact with DNA and inhibit DNA-dependent enzymes. The binding predominantly occurs within the minor groove of AT-rich DNA regions .
- In Vitro Studies : In a study involving various cancer cell lines (A549, HCC827, NCI-H358), compounds demonstrated IC50 values ranging from 0.85 to 6.75 µM depending on the assay format (2D vs. 3D) .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.75 ± 0.19 µM | 9.31 ± 0.78 µM |
| HCC827 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |
| NCI-H358 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |
These results suggest that while the compound has promising antitumor properties in vitro, its selectivity and potential toxicity require further investigation.
Antimicrobial Activity
The compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : The antimicrobial activity was evaluated using broth microdilution tests following CLSI guidelines .
Case Studies
Several studies have highlighted the biological activity of related dioxaborolanes:
- Study on Antitumor Activity :
- Antimicrobial Efficacy :
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAMNZOIJNSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590365 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033753-01-3 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














